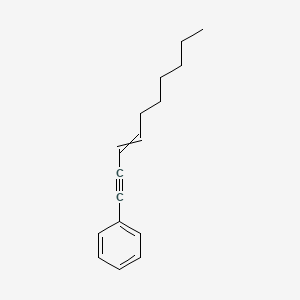

(Dec-3-en-1-yn-1-yl)benzene

Description

Structure

3D Structure

Properties

CAS No. |

110792-97-7 |

|---|---|

Molecular Formula |

C16H20 |

Molecular Weight |

212.33 g/mol |

IUPAC Name |

dec-3-en-1-ynylbenzene |

InChI |

InChI=1S/C16H20/c1-2-3-4-5-6-7-8-10-13-16-14-11-9-12-15-16/h7-9,11-12,14-15H,2-6H2,1H3 |

InChI Key |

LNXCYJDCFWDBGB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC=CC#CC1=CC=CC=C1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Dec 3 En 1 Yn 1 Yl Benzene and Analogous Phenyl Enyne Derivatives

Palladium-Catalyzed Cross-Coupling Strategies for Aryl-Alkyne Linkage Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and they are particularly effective for creating the aryl-alkyne linkage in phenyl-enyne derivatives. nih.govresearchgate.net These methods offer high efficiency and functional group tolerance.

Sonogashira Coupling Approaches for Terminal Alkyne Functionalization

The Sonogashira coupling is a cornerstone reaction for the synthesis of arylalkynes and conjugated enynes. libretexts.orgnih.gov It involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.org The reaction typically proceeds under mild conditions, making it suitable for complex molecule synthesis. wikipedia.org For the synthesis of (Dec-3-en-1-yn-1-yl)benzene, this would involve coupling a suitably substituted dec-3-en-1-yne with an aryl halide like iodobenzene (B50100) or bromobenzene.

The standard Sonogashira reaction has been extensively refined to improve its scope and efficiency. Copper-free Sonogashira protocols have been developed to avoid issues associated with the copper co-catalyst. nih.gov Various palladium catalysts, including those with phosphine (B1218219) and N-heterocyclic carbene (NHC) ligands, have been employed to enhance catalytic activity, often with very low catalyst loadings. libretexts.org The choice of base and solvent also plays a crucial role in the reaction's success. nih.gov A key advantage of the Sonogashira coupling is the retention of stereochemistry in the starting materials, which is critical for constructing stereochemically defined enyne systems. libretexts.org

Table 1: Key Features of Sonogashira Coupling for Phenyl-Enyne Synthesis

| Feature | Description |

| Reactants | Terminal alkyne and aryl/vinyl halide (or triflate) |

| Catalyst System | Palladium(0) complex (e.g., Pd(PPh₃)₄) and often a Copper(I) salt (e.g., CuI) |

| Base | Typically an amine base (e.g., triethylamine, piperidine) |

| Key Advantage | Mild reaction conditions and retention of stereochemistry. libretexts.org |

| Variations | Copper-free versions, use of various ligands (phosphines, NHCs) to improve efficiency. libretexts.orgnih.gov |

Exploration of Negishi and Suzuki Coupling Equivalents in Aryl-Enyne Synthesis

While the Sonogashira coupling is the most direct method, Negishi and Suzuki couplings provide powerful alternative strategies for forming the aryl-enyne linkage. These reactions offer different substrate scopes and can be advantageous in certain synthetic contexts.

The Negishi coupling involves the reaction of an organozinc compound with an organic halide catalyzed by a nickel or palladium complex. wikipedia.org For aryl-enyne synthesis, this could involve coupling an arylzinc reagent with a halo-enyne or an alkynylzinc reagent with an aryl halide. Negishi couplings are known for their high functional group tolerance and are effective for sp²-sp, sp²-sp², and sp²-sp³ bond formations. wikipedia.orgnih.gov The development of new ligands has expanded the scope of Negishi coupling to include sterically demanding substrates. nih.govacs.org

The Suzuki coupling utilizes an organoboron compound (like a boronic acid or ester) and an organic halide, catalyzed by a palladium(0) complex. researchgate.net To synthesize a phenyl-enyne, one could couple an arylboronic acid with a halo-enyne. rsc.org Suzuki reactions are widely used in industrial applications due to the stability and low toxicity of the boronic acid reagents. researchgate.net Iron-catalyzed Suzuki-Miyaura couplings have also been developed for the synthesis of 1,4-enynes, demonstrating high regioselectivity and functional group compatibility. rsc.org

Table 2: Comparison of Negishi and Suzuki Couplings for Aryl-Enyne Synthesis

| Coupling Reaction | Organometallic Reagent | Key Advantages |

| Negishi Coupling | Organozinc | High functional group tolerance, effective for various C-C bonds. wikipedia.orgnih.gov |

| Suzuki Coupling | Organoboron | Stability and low toxicity of reagents, wide industrial application. researchgate.netresearchgate.net |

Chemo- and Regioselective Construction of the Unsaturated Dec-3-en-1-yne Chain

The synthesis of the dec-3-en-1-yne chain with precise control over the geometry of the double bond and the position of the triple bond is a significant challenge. This requires the use of stereoselective reactions and strategic fragment couplings.

Stereoselective Olefin and Alkyne Formation Reactions

Achieving the desired stereochemistry of the double bond in the enyne chain is crucial. Several methods can be employed for the stereoselective synthesis of enynes:

Palladium-catalyzed hydroalkynylation of allenes can produce (E)-1,3-enyne derivatives with high regio- and stereoselectivity under mild conditions. organic-chemistry.org

Nickel-catalyzed cross-coupling of divinylic selenides and tellurides with terminal alkynes proceeds with complete retention of the double bond configuration, allowing for the synthesis of both (Z)- and (E)-enynes. acs.orgnih.gov

Julia-Kocienski olefination using fluorinated reagents has been developed for the synthesis of conjugated fluoro enynes with high E-stereoselectivity. acs.org

Copper-catalyzed reactions have also been shown to be effective. For instance, a three-component reaction of terminal alkynes, diazoesters, and aldehydes can yield functionalized 1,3-enynes chemo-, regio-, and stereoselectively. researchgate.net

Fragment Coupling Strategies for Polyunsaturated Chain Elongation

For building longer and more complex polyunsaturated chains, fragment coupling strategies are often employed. These approaches involve the synthesis of smaller, well-defined fragments that are then joined together. This modular approach allows for greater control and flexibility.

One common strategy is the use of anion relay chemistry (ARC) to construct polyol backbones, which can then be further elaborated. researchgate.net Another approach involves the Negishi cross-coupling of alkyl bromides with short-chain fatty acid derivatives to elongate polyunsaturated fatty acid chains. nih.govacs.org The strategic combination of powerful reactions like Suzuki coupling and metathesis can also be used for the construction of complex polyunsaturated systems. beilstein-journals.org These methods enable the synthesis of very-long-chain polyunsaturated fatty acids and other complex natural products. researchgate.net

Radical and Carbocation-Mediated Synthetic Routes to Unsaturated Benzene (B151609) Adducts

While palladium-catalyzed reactions are dominant, radical and carbocation-mediated pathways offer alternative and sometimes complementary approaches to forming unsaturated benzene adducts.

Radical-mediated reactions can be used to form C-C bonds under different conditions than transition metal catalysis. For instance, the addition of thiyl radicals to unsaturated substrates can initiate cyclization cascades to form complex cyclic structures. mdpi.com Radical additions to N-arylacrylamides have been used to synthesize oxindoles, demonstrating the potential for intramolecular C-H functionalization of an aromatic ring. beilstein-journals.org Furthermore, free radical-mediated aryl amination provides a convergent route to chiral indolines. nih.gov

Carbocation-mediated reactions , such as the Friedel-Crafts alkylation, are classic methods for attaching alkyl groups to aromatic rings. rsc.org The generation of carbocations from alcohols or alkenes in the presence of a Lewis or Brønsted acid can lead to their reaction with benzene or its derivatives. acs.orgresearchgate.net While rearrangements can be a challenge, the use of stabilized or bridgehead carbocations can offer greater control. iastate.edu These reactions can be highly efficient for creating C(sp³)-C(sp²) bonds.

Emerging Catalytic Systems for Direct Functionalization of Benzene with Unsaturated Moieties

The synthesis of phenyl-enyne derivatives, such as this compound, has traditionally relied on classical cross-coupling reactions involving pre-functionalized starting materials. However, the field of organic synthesis is rapidly advancing toward more atom- and step-economical methods. A key frontier in this endeavor is the direct C-H functionalization of simple arenes, which circumvents the need for pre-activation, thereby streamlining synthetic pathways. acs.org This section focuses on emerging catalytic systems that enable the direct coupling of benzene with unsaturated moieties to form phenyl-enynes and analogous structures.

The direct alkynylation of a benzene C-H bond is a challenging transformation. Overcoming the inherent inertness of the C-H bond and controlling the regioselectivity on an unsubstituted ring are significant hurdles. Nevertheless, recent progress with transition-metal catalysts, particularly those based on rhodium, iridium, and palladium, has shown considerable promise. acs.orgresearchgate.netnih.gov

Rhodium(III)-Catalyzed C-H Alkynylation

High-valent rhodium catalysts, particularly those featuring a cyclopentadienyl (B1206354) (Cp*) ligand, have emerged as powerful tools for C-H activation. nih.govdicp.ac.cn These systems can catalyze the oxidative annulation of arenes with alkynes. While many protocols employ directing groups to ensure regioselectivity, methods for the direct functionalization of simple benzene are being developed. For instance, Rh(III) catalysis can facilitate the coupling of arenes with alkynyl bromides or terminal alkynes, often requiring a silver salt as an oxidant and additive. nih.gov The mechanism is believed to involve C-H activation to form an aryl-rhodium intermediate, which then coordinates to the alkyne. Subsequent migratory insertion and reductive elimination yield the desired alkynylated benzene derivative.

A notable strategy involves the rhodium(III)-catalyzed cascade annulation of aryl enaminones with internal alkynes, which proceeds through a triple C-H activation process. dicp.ac.cn While this specific example leads to polycyclic structures, it demonstrates the profound capability of Rh(III) catalysts to activate multiple C-H bonds, including those on a simple phenyl ring, and forge new carbon-carbon bonds with unsaturated partners.

Iridium-Catalyzed Electrochemical C-H Alkynylation

Iridium catalysis offers a complementary approach for C-H alkynylation. A significant innovation in this area is the use of electrochemistry to drive the catalytic cycle. nih.gov An electrochemical method for iridium-catalyzed directed C-H alkynylation with terminal alkynes has been reported, which proceeds via anodic oxidation. This technique obviates the need for external chemical oxidants, which are often required in stoichiometric amounts and can complicate product purification. In this process, an Ir(III) intermediate undergoes anodic oxidation to a higher oxidation state, which promotes the crucial C-C bond-forming reductive elimination step. nih.gov This approach is highly atom-economical, producing H₂ as the only byproduct, and demonstrates excellent functional group tolerance under mild conditions. nih.gov Applying such a system to the direct alkynylation of benzene with a substrate like dec-3-en-1-yne could provide a green and efficient route to the target molecule.

Palladium-Catalyzed Direct Functionalization

Palladium catalysis is a cornerstone of modern organic synthesis, and its application in direct C-H functionalization is well-established. researchgate.netrsc.org While directing-group strategies have dominated the field, there is a growing interest in transformations that bypass these auxiliaries, allowing for the direct functionalization of simple benzene. acs.org Catalyst-based control, where the ligand structure on the palladium center dictates site selectivity, is a promising frontier. acs.org For example, the direct C-H alkynylation of phenylacetic amides with terminal alkynes has been achieved at room temperature using a Pd(II) catalyst, showcasing the potential for mild functionalizations. acs.org The development of ligand systems that can facilitate the direct and selective C-H activation of benzene for coupling with an enyne partner remains an active area of research.

The following table summarizes representative catalytic systems applicable to the direct functionalization of arenes with unsaturated partners, providing a basis for developing a synthesis for this compound.

| Catalyst System | Arene | Unsaturated Partner | Conditions | Product Type | Yield | Ref |

| [RhCp*Cl₂]₂ / AgSbF₆ | Benzene | Ethynylbenziodoxolone (EBX) reagents | Additives, Room Temp | Alkynylated Benzene | Good | epfl.ch |

| Ir(III) Complex | Benzene derivatives (with directing group) | Terminal Alkynes | Electrochemical, No external oxidant | Alkynylated Arene | Up to 95% | nih.gov |

| Pd(OAc)₂ | Phenylacetic Amides | Terminal Alkynes | Room Temperature | Alkynylated Phenylacetic Amide | Good | acs.org |

| Ru(II)-p-cymene / K₂CO₃ | Benzoic Acids | Bromoalkynes | Mild conditions | ortho-Alkynylated Benzoic Acid | Good | acs.org |

These emerging systems highlight a clear trajectory toward more efficient and sustainable methods for constructing complex molecules like this compound directly from simple, abundant feedstocks. Future research will likely focus on enhancing the reactivity and selectivity of these catalysts for non-directed C-H functionalization of benzene with complex enyne partners.

Elucidation of Reaction Mechanisms and Transformations of Dec 3 En 1 Yn 1 Yl Benzene

Mechanistic Investigations of Electrophilic Aromatic Substitution on Phenyl-Enyne Systems

Electrophilic Aromatic Substitution (EAS) is a cornerstone of aromatic chemistry. libretexts.org For substituted benzenes like (Dec-3-en-1-yn-1-yl)benzene, the nature of the substituent profoundly influences both the rate of reaction and the regiochemical outcome. wikipedia.orgpdx.edu The mechanism proceeds via a two-step process: initial attack by an electrophile to form a resonance-stabilized carbocation known as a Wheland intermediate, followed by deprotonation to restore aromaticity. libretexts.orgmasterorganicchemistry.com

Influence of Conjugated Side Chain on Aromatic Reactivity

The (Dec-3-en-1-yn-1-yl) side chain attached to the phenyl group acts as an activating group in electrophilic aromatic substitution reactions. This is primarily due to the alkyl nature of the chain, which donates electron density to the benzene (B151609) ring through an inductive effect (+I). This increased electron density makes the ring more nucleophilic and thus more reactive towards electrophiles than benzene itself. wikipedia.orgpdx.edu Consequently, reactions like nitration, halogenation, and Friedel-Crafts alkylation/acylation are expected to proceed at a faster rate.

The side chain is also an ortho-, para-director. This means that incoming electrophiles will preferentially add to the positions ortho (C2, C6) and para (C4) to the side chain. wikipedia.org The directing effect is not due to a preference for these positions, but rather a significant deactivation of the meta position. The stability of the intermediate carbocation (Wheland intermediate) formed during the reaction dictates this regioselectivity. libretexts.org Attack at the ortho and para positions allows for the positive charge to be delocalized onto the carbon atom bearing the side chain (the benzylic carbon), which offers enhanced stabilization. libretexts.orglibretexts.org

| Reaction Type | Reagents | Expected Major Products (ortho, para) |

| Nitration | HNO₃, H₂SO₄ | 1-((Dec-3-en-1-yn-1-yl)-2-nitrobenzene & 1-((Dec-3-en-1-yn-1-yl)-4-nitrobenzene |

| Bromination | Br₂, FeBr₃ | 1-Bromo-2-(this compound & 1-Bromo-4-(this compound |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | (2-((Dec-3-en-1-yn-1-yl)phenyl)(R)methanone & (4-((Dec-3-en-1-yn-1-yl)phenyl)(R)methanone |

Analysis of Carbocation Intermediates and Rearrangement Pathways

The stability of the carbocation intermediate is the key to understanding the regiochemical outcome of EAS reactions. libretexts.orgmasterorganicchemistry.com When an electrophile attacks the phenyl ring of this compound, three potential Wheland intermediates can be formed, corresponding to ortho, meta, and para attack.

Ortho and Para Attack: The intermediates formed from ortho and para attack are significantly more stable than the one from meta attack. This is because they each have a resonance contributor where the positive charge is located on the carbon atom directly attached to the enyne side chain. This benzylic-type carbocation is stabilized by the electron-donating inductive effect of the alkyl chain. libretexts.orglibretexts.org

Meta Attack: In the case of meta attack, the positive charge in the resonance structures is never placed on the carbon atom bearing the substituent. Therefore, it does not benefit from the same degree of stabilization, making the transition state leading to this intermediate higher in energy and the reaction slower. libretexts.org

Due to the resonance stabilization of the benzenonium ion, rearrangements are generally not observed in electrophilic aromatic substitution reactions, unlike in other reactions that proceed through less stable carbocation intermediates. libretexts.org The energetic favorability of restoring the aromatic system by losing a proton is a powerful thermodynamic driver. masterorganicchemistry.com

Chemo- and Stereoselective Reactions of the Enynylene Moiety in this compound

The enynylene group (a conjugated system of a double and a triple bond) is a highly functional handle that can undergo a variety of selective transformations, distinct from the reactions on the aromatic ring.

Addition Reactions to Conjugated Alkenes and Alkynes

The conjugated enyne system in this compound is susceptible to electrophilic addition reactions. Similar to conjugated dienes, the addition of an electrophile (like HBr) can lead to a mixture of products resulting from 1,2-addition (across the double bond), 3,4-addition (across the triple bond), and 1,4-addition (across the conjugated system). libretexts.orglibretexts.org

The mechanism involves the initial protonation of either the alkene or the alkyne, which generates a carbocation intermediate. libretexts.orgyoutube.com The regioselectivity of the initial attack and the subsequent nucleophilic attack are governed by the stability of the resulting carbocations. The formation of resonance-stabilized allylic or propargylic carbocations is a key factor. libretexts.org The distribution of the final products can often be influenced by reaction conditions such as temperature, with lower temperatures favoring the kinetically controlled product and higher temperatures favoring the more stable, thermodynamically controlled product. youtube.com

Cycloaddition Reactions, including [3+2] Cycloaddition, with Enyne Components

The enyne moiety is an excellent participant in cycloaddition reactions, enabling the rapid construction of complex cyclic and polycyclic systems. this compound can participate in these reactions in several ways, with either the alkene or the alkyne portion, or the conjugated system as a whole, taking part.

[3+2] Cycloaddition: These reactions, also known as 1,3-dipolar cycloadditions, involve the reaction of the enyne (as the dipolarophile) with a 1,3-dipole (such as a nitrile oxide or an azide). tandfonline.com This is a powerful method for constructing five-membered heterocyclic rings. rsc.orgnih.govnih.gov For instance, the reaction with a nitrile oxide, generated in situ from an aldoxime, would be expected to yield isoxazole (B147169) derivatives. tandfonline.com Both phosphine-catalyzed and metal-catalyzed (e.g., Palladium) variants of [3+2] cycloadditions with enynes have been developed, leading to various carbo- and heterocyclic products. rsc.orgacs.org

Other Cycloadditions: Beyond [3+2] reactions, the enyne scaffold can participate in other cycloadditions. It can act as the 2π component in [4+2] Diels-Alder reactions or undergo metal-catalyzed [2+2+2] cycloadditions with other unsaturated partners to form complex polycyclic structures. beilstein-journals.orgresearchgate.net Gold- and rhodium-catalyzed cycloadditions are particularly prevalent in modern organic synthesis, allowing for the construction of diverse molecular architectures from enyne precursors. beilstein-journals.orgnih.gov

| Cycloaddition Type | Reactant Partner | Potential Product Scaffold |

| [3+2] Cycloaddition | Nitrile Oxide | Isoxazole-substituted decene |

| [4+2] Cycloaddition | Conjugated Diene | Cyclohexene derivative with phenyl-alkyne and alkyl side chains |

| [2+2+2] Cycloaddition | Alkyne | Substituted benzene ring fused to a new cyclic system |

Radical Processes and Thermally Induced Transformations of Phenyl-Enyne Scaffolds

Radical and thermal reactions provide alternative pathways for the transformation of phenyl-enyne systems, often leading to significant molecular reorganization and the formation of complex polycyclic aromatic structures.

Radical reactions involving enynes are often initiated by the addition of a radical species to one of the unsaturated bonds. This can trigger a cascade of events, particularly intramolecular cyclizations. acs.orgrsc.org For a molecule like this compound, an externally generated radical can add to the alkyne, forming a vinyl radical. This intermediate can then undergo further reactions. Studies on phenyl-linked 1,6-enynes have shown that arylsulfonyl radicals can trigger a 5-exo-dig/6-endo-trig bicyclization cascade to produce benzo[b]fluorene structures. rsc.org While the title compound is a 1,3-enyne, similar radical addition followed by cyclization onto the phenyl ring (a Homolytic Aromatic Substitution or HAS step) is a plausible reaction pathway, potentially leading to indene (B144670) derivatives. rsc.org The reaction of the phenylethynyl radical with unsaturated hydrocarbons serves as a model for the high reactivity of the radical intermediates that can be formed from this scaffold. nih.gov

The chemical reactivity of this compound is characterized by the interplay of its three primary functional groups: the carbon-carbon triple bond (alkyne), the carbon-carbon double bond (alkene), and the phenyl ring. These sites allow for a diverse range of oxidative and reductive transformations, enabling the synthesis of various functionalized derivatives. The specific outcome of these reactions is highly dependent on the choice of reagents and reaction conditions, which can be tuned to selectively target one functional group over the others.

Oxidative Transformations of this compound

The enyne moiety and the phenyl group in this compound are both susceptible to oxidation, though under different conditions. The electron-rich double and triple bonds are generally more reactive towards electrophilic oxidizing agents than the stable aromatic ring.

Detailed Research Findings:

Research into the oxidation of enyne systems has revealed several potential pathways, including epoxidation, dihydroxylation, oxidative cleavage, and cyclization reactions. While direct studies on this compound are not prevalent, the behavior of analogous structures provides significant insight.

Oxidation of the Enyne Moiety: The alkene and alkyne functionalities within the enyne system can be selectively oxidized. For instance, enynes can undergo oxidative cyclization in the presence of a suitable catalyst and oxidant. One-pot, two-enzyme catalytic strategies have been reported for the synthesis of bulky di/trisubstituted aromatic γ-butyrolactones from enyne substrates with good stereoselectivity. researchgate.net Another approach involves the use of systems like Scandium(III) triflate (Sc(OTf)₃) and silver(I) oxide (Ag₂O) to achieve oxidative divergent bicyclization of 1,n-enynes. beilstein-journals.org Gold-catalyzed oxidation, using sulfoxides as the oxidant, has also been shown to transform terminal alkynes into carbonyl compounds. nih.gov

Oxidation of the Phenyl Group: The benzene ring is generally resistant to oxidation but can be transformed under more forcing conditions. Catalytic oxidation over metal oxides is a common method for the functionalization or complete oxidation of benzene and its derivatives. academie-sciences.fr For example, catalysts based on V₂O₅–WO₃/TiO₂ have been used for the catalytic oxidation of benzene. academie-sciences.fr More recently, metal-free materials like chemically converted graphene have been shown to catalyze the direct oxidation of benzene to phenol (B47542) at low temperatures using hydrogen peroxide. rsc.org Such methods could potentially hydroxylate the phenyl group of this compound.

The table below summarizes potential oxidative transformations applicable to this compound based on established reactivity patterns of its constituent functional groups.

| Transformation | Reagent/Catalyst System | Potential Product(s) | Targeted Functional Group | Reference |

|---|---|---|---|---|

| Epoxidation | m-CPBA, Peroxyacetic acid | Epoxide at the C=C bond | Alkene | beilstein-journals.org |

| Oxidative Cleavage | O₃, then Zn/H₂O or DMS | Aldehyd and/or carboxylic acid fragments | Alkene | Generic |

| Oxidative Cyclization | Enzyme catalysis, Oxone | γ-Butyrolactone derivatives | Enyne | researchgate.net |

| Oxidative Annulation | Rhodium(III) catalyst | Benzopyran or Spiroindene derivatives | Enyne & Phenyl | nih.gov |

| Aromatic Hydroxylation | Graphene, H₂O₂ | Phenolic derivatives | Phenyl | rsc.org |

Reductive Transformations of this compound

The reduction of this compound offers a powerful method for selectively modifying the unsaturation within the molecule. The primary targets for reduction are the alkyne and alkene moieties, with the aromatic phenyl ring being reducible only under more vigorous conditions. The key challenge and synthetic utility lie in the chemoselective reduction of the triple bond to either a cis-alkene, a trans-alkene, or its complete saturation to an alkane, often while preserving the existing double bond.

Detailed Research Findings:

The selective hydrogenation of alkynes to alkenes is a well-established transformation. google.com Catalysts are often "poisoned" to prevent over-reduction to the alkane. Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline) is famously used for the syn-hydrogenation of alkynes to yield cis-(Z)-alkenes. thieme-connect.de

Selective Hydrogenation of a Similar Substrate: Highly relevant research has been conducted on the selective hydrogenation of substrates with structures analogous to this compound. In a study using a single-atom Pt₁/N-C catalyst, researchers investigated the hydrogenation of 1-(dec-1-yn-1-yl)-3-ethynylbenzene. researchgate.netnewhaven.edu This catalyst demonstrated remarkable chemoselectivity, reducing the terminal alkyne to a vinyl group while leaving the internal dec-1-yn-1-yl group intact. researchgate.netnewhaven.edu This suggests that in this compound, the alkyne could potentially be reduced before the alkene under specific catalytic conditions.

Alternative Reduction Methods: Other reagent systems have been explored for alkyne reduction. For example, the NbCl₅–Mg reagent system has been used for the regio- and stereoselective synthesis of (Z)-alkenylamines and (Z)-alkenylols from substituted alkynes. mdpi.com However, it was noted that the reduction of dec-3-yn-1-ol, a compound structurally similar to the backbone of the target molecule, showed less than 5% conversion under the studied conditions, indicating high substrate specificity for this reagent system. mdpi.com

The following table details the specific findings for the selective reduction of a closely related enyne compound.

| Substrate | Catalyst/Reagent | Conditions | Product | Selectivity | Conversion | Reference |

|---|---|---|---|---|---|---|

| 1-(dec-1-yn-1-yl)-3-ethynylbenzene | Pt₁/N-C | H₂ (1.0 MPa), Methanol, 80 °C | 1-(dec-1-yn-1-yl)-3-vinylbenzene | 99% | ~20% | researchgate.netnewhaven.edu |

| 1-(dec-1-yn-1-yl)-3-ethynylbenzene | Pt₁/N-C | H₂ (1.0 MPa), Methanol, 80 °C | 1-(dec-1-yn-1-yl)-3-vinylbenzene | 97% | ~100% | researchgate.netnewhaven.edu |

| dec-3-yn-1-ol | NbCl₅–Mg | DME/Benzene, RT to 40 °C | (Z)-dec-3-en-1-ol | - | <5% | mdpi.com |

Advanced Spectroscopic Techniques for Structural Characterization and Conformational Analysis of Dec 3 En 1 Yn 1 Yl Benzene

Nuclear Magnetic Resonance Spectroscopy (NMR) for Carbon Skeleton and Proton Assignment.ruc.dkrsc.orguobasrah.edu.iqunimi.itirisotope.com

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic compounds in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be essential for the complete assignment of the proton (¹H) and carbon (¹³C) signals of (Dec-3-en-1-yn-1-yl)benzene.

¹H NMR: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic, olefinic, and aliphatic protons.

Aromatic Region (δ 7.0-7.5 ppm): The protons on the phenyl ring will appear in this region. The multiplicity of these signals will depend on the substitution pattern, but for a monosubstituted benzene (B151609) ring, a complex multiplet is expected.

Olefinic Region (δ 5.5-6.5 ppm): The two protons of the carbon-carbon double bond (C3=C4) will resonate in this region. The coupling constant (J-coupling) between these two protons would be indicative of the stereochemistry of the double bond. A large coupling constant (typically 11-18 Hz) would suggest an E (trans) configuration, while a smaller coupling constant (6-14 Hz) would indicate a Z (cis) configuration. These protons would also show smaller couplings to the adjacent methylene (B1212753) protons at C5.

Aliphatic Region (δ 0.8-2.5 ppm): The protons of the hexyl chain (C5 to C10) will appear in this region. The terminal methyl group (C10) is expected to be a triplet around δ 0.9 ppm. The methylene groups will appear as multiplets, with the protons on C5, adjacent to the double bond, expected to be deshielded and resonate at a higher chemical shift compared to the other methylene groups.

¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon framework of the molecule.

Aromatic Region (δ 120-140 ppm): The six carbons of the benzene ring will be observed in this region. The ipso-carbon (the carbon attached to the alkyne) will have a distinct chemical shift.

Alkynyl Region (δ 80-95 ppm): The two sp-hybridized carbons of the triple bond (C1 and C2) will resonate in this characteristic region. The carbon attached to the phenyl group (C1) will be at a slightly different chemical shift than the carbon adjacent to the double bond (C2).

Olefinic Region (δ 110-145 ppm): The two sp²-hybridized carbons of the double bond (C3 and C4) will appear here. Their exact chemical shifts will be influenced by the geometry of the double bond and the nature of the substituents.

Aliphatic Region (δ 14-40 ppm): The carbons of the hexyl chain (C5 to C10) will resonate in this upfield region. The terminal methyl carbon (C10) will be the most shielded signal.

Expected ¹H and ¹³C NMR Data for this compound:

| Position | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) | Multiplicity |

| Phenyl-H | 7.2 - 7.5 | 128.0 - 132.0 | m |

| C1 (ipso-C) | - | ~123 | s |

| C2 (alkyne) | - | ~85 | s |

| C3 (alkyne) | - | ~90 | s |

| H3 (olefinic) | 5.8 - 6.2 | ~110 | d or dt |

| H4 (olefinic) | 5.5 - 5.9 | ~140 | dt |

| H5 (allylic) | ~2.2 | ~33 | q |

| H6-H9 | 1.2 - 1.6 | 22 - 31 | m |

| H10 (methyl) | ~0.9 | ~14 | t |

Note: The chemical shifts are estimates based on analogous structures and can vary depending on the solvent and experimental conditions. m = multiplet, d = doublet, t = triplet, q = quartet, dt = doublet of triplets, s = singlet.

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, a series of 2D NMR experiments would be crucial. science.govresearchgate.netlibretexts.orgsdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings. For this compound, COSY would show correlations between the olefinic protons (H3 and H4), between the olefinic proton H4 and the allylic protons at C5, and throughout the alkyl chain, confirming the sequence of the methylene groups.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the direct assignment of each carbon signal based on the chemical shift of the proton it is attached to. For example, the olefinic proton signals would correlate with the olefinic carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are two or three bonds away. This is critical for establishing the connectivity across quaternary carbons and heteroatoms. For instance, HMBC would show correlations from the phenyl protons to the ipso-carbon (C1) and the adjacent alkynyl carbon (C2), confirming the attachment of the phenyl ring to the en-yne system. It would also show correlations from the olefinic proton H3 to the alkynyl carbon C1 and the allylic carbon C5, and from the allylic protons at C5 to the olefinic carbons C3 and C4, thus piecing together the entire molecular framework.

Mass Spectrometry (MS) for Molecular Formula Validation and Fragmentation Analysis.ruc.dkrsc.orgthieme-connect.commiamioh.edunih.govmsu.edu

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation patterns.

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound (C₁₆H₂₀) with high confidence, by comparing the experimentally measured exact mass with the calculated theoretical mass.

Expected HRMS Data for this compound:

| Ion | Calculated Exact Mass |

| [M]⁺ | 212.1565 |

| [M+H]⁺ | 213.1638 |

| [M+Na]⁺ | 235.1457 |

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (e.g., the molecular ion) and the analysis of the resulting product ions. The fragmentation pattern provides valuable information about the structure of the molecule. For this compound, characteristic fragmentation pathways would be expected:

Benzylic Cleavage: Cleavage of the bond between the phenyl group and the alkyne is possible, although less common for sp-hybridized systems.

Cleavage of the Alkyl Chain: Fragmentation of the hexyl chain is highly likely, leading to a series of losses of alkyl radicals (e.g., loss of CH₃, C₂H₅, etc.), resulting in a characteristic pattern of peaks separated by 14 Da (CH₂).

McLafferty Rearrangement: If the geometry is favorable, a McLafferty-type rearrangement involving the transfer of a gamma-hydrogen from the alkyl chain to the double bond or phenyl ring could occur.

Retro-Diels-Alder (RDA) type fragmentation: Although not a classic RDA, cleavage at the double bond could occur.

A plausible major fragmentation would be the loss of the hexyl chain, leading to a prominent ion corresponding to the phenyl-en-yne cation.

Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group Identification.nih.govresearchgate.netdtic.milmcmaster.caresearchgate.net

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of the functional groups present in a molecule. These two techniques are often complementary.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying polar functional groups. Key expected absorptions for this compound include:

C-H stretching (aromatic): ~3030-3100 cm⁻¹

C-H stretching (aliphatic): ~2850-2960 cm⁻¹

C≡C stretching (alkyne): A weak to medium band around 2200-2260 cm⁻¹. The conjugation to the phenyl group and the double bond will influence its intensity and position.

C=C stretching (alkene): ~1650 cm⁻¹

C=C stretching (aromatic): Bands in the region of 1450-1600 cm⁻¹

C-H bending (out-of-plane) for monosubstituted benzene: Strong bands in the 690-770 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar, symmetric vibrations. Therefore, it is often more effective for observing the C≡C and C=C stretching vibrations than IR spectroscopy.

C≡C stretching: A strong, sharp band is expected in the 2200-2260 cm⁻¹ region.

C=C stretching (alkene and aromatic): Strong bands are also expected for the double bond and aromatic ring stretching vibrations.

Expected Vibrational Frequencies for this compound:

| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Vibrational Mode |

| Aromatic C-H | 3030-3100 | 3030-3100 | Stretching |

| Aliphatic C-H | 2850-2960 | 2850-2960 | Stretching |

| Alkyne C≡C | 2200-2260 (weak-medium) | 2200-2260 (strong) | Stretching |

| Alkene C=C | ~1650 (medium) | ~1650 (strong) | Stretching |

| Aromatic C=C | 1450-1600 (multiple bands) | 1450-1600 (multiple bands) | Stretching |

| Benzene C-H oop | 690-770 (strong) | Weak | Bending |

By combining the data from these advanced spectroscopic techniques, a complete and unambiguous structural and conformational analysis of this compound can be achieved.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) for Conjugation and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to investigate the electronic transitions within a molecule. For a compound like this compound, which possesses a conjugated system comprising a phenyl ring, a double bond, and a triple bond, UV-Vis spectroscopy provides valuable insights into the extent of this conjugation and the energies of the associated electronic transitions. The absorption of UV or visible light excites electrons from lower energy molecular orbitals (typically π bonding or non-bonding orbitals) to higher energy molecular orbitals (π* antibonding orbitals).

The chromophore in this compound is the entire phenyl-enyne system. The phenyl group itself exhibits characteristic absorptions in the UV region, typically around 204 nm (the E2-band) and 254 nm (the B-band), which are due to π → π* transitions within the benzene ring. The extended conjugation with the en-yne moiety is expected to cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) of these bands. The specific wavelengths of maximum absorbance (λmax) are sensitive to the planarity of the conjugated system and the presence of substituents.

The table below provides a hypothetical representation of the type of data that would be obtained from a UV-Vis spectroscopic analysis of this compound in a common solvent like ethanol, based on the expected behavior of similar conjugated systems.

| Electronic Transition | Expected λmax (nm) | Molar Absorptivity (ε, M-1cm-1) | Solvent |

| π → π* (E2-band like) | ~220-240 | >10,000 | Ethanol |

| π → π* (B-band like) | ~270-290 | ~1,000-5,000 | Ethanol |

This interactive table allows for sorting and filtering of the data. The expected transitions are of the π → π* type, characteristic of conjugated systems. The shift to longer wavelengths compared to unsubstituted benzene is a clear indication of the extended conjugation provided by the dec-3-en-1-yne substituent.

X-ray Crystallography for Solid-State Structural Elucidation of Related Aryl-Enyne Compounds

Single Crystal X-ray Diffraction (SCXRD)

Single Crystal X-ray Diffraction (SCXRD) is the gold standard for molecular structure determination. nih.gov The process involves irradiating a single, high-quality crystal of the compound with a monochromatic X-ray beam. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots of varying intensities. rcsb.org By analyzing the positions and intensities of these diffracted beams, a three-dimensional electron density map of the unit cell can be constructed, from which the atomic positions are determined.

While a specific crystal structure for this compound has not been reported in the reviewed literature, SCXRD studies on related aryl-alkyne and aryl-enyne compounds have been instrumental in understanding their solid-state conformations. For such molecules, key structural parameters obtained from SCXRD include:

Confirmation of Stereochemistry: The geometry around the C=C double bond can be unequivocally determined.

Bond Lengths and Angles: Precise measurements of all bond lengths and angles confirm the expected values for sp, sp2, and sp3 hybridized carbons and reveal any strain or unusual bonding.

Torsional Angles: The dihedral angles describing the rotation around single bonds, such as the bond connecting the phenyl ring to the enyne chain, are determined, providing insight into the molecule's preferred conformation in the solid state.

The table below presents typical crystallographic data that would be expected from an SCXRD analysis of a related aryl-enyne compound.

| Parameter | Description | Typical Value |

| Crystal System | The symmetry of the crystal lattice. | Monoclinic or Orthorhombic |

| Space Group | The specific symmetry group of the crystal. | e.g., P21/c |

| a, b, c (Å) | The dimensions of the unit cell. | Varies |

| α, β, γ (°) | The angles of the unit cell. | Varies (e.g., β ≠ 90° for monoclinic) |

| Volume (Å3) | The volume of the unit cell. | Varies |

| Z | The number of molecules in the unit cell. | e.g., 4 |

| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | < 0.05 for a well-refined structure |

This interactive table can be used to sort the crystallographic parameters.

Analysis of Crystal Packing and Intermolecular Interactions

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice, a phenomenon known as crystal packing. This packing is governed by a variety of non-covalent intermolecular interactions. rsc.org For aryl-enyne compounds, which contain both aromatic and unsaturated aliphatic moieties, several types of interactions are expected to play a crucial role in stabilizing the crystal structure.

π–π Stacking Interactions: The planar phenyl rings of adjacent molecules can stack on top of each other. These interactions can be in a face-to-face or an offset (face-to-edge) arrangement. The distance between the aromatic rings in such interactions is typically in the range of 3.3 to 3.8 Å. acs.org

C-H···π Interactions: A C-H bond from one molecule can interact with the π-electron cloud of an aromatic ring or an alkyne of a neighboring molecule. These are a form of weak hydrogen bond and are significant in the packing of many organic molecules.

van der Waals Forces: These are ubiquitous, non-specific attractive or repulsive forces between atoms. In the case of this compound, the long alkyl chain would primarily interact with neighboring molecules through these forces.

Computational Chemistry and Theoretical Modeling of Dec 3 En 1 Yn 1 Yl Benzene Systems

Quantum Chemical Approaches for Electronic Structure and Energetics

Quantum chemical methods are fundamental in elucidating the electronic structure and energetics of enyne systems. These methods, ranging from Density Functional Theory (DFT) to high-level ab initio calculations, offer a detailed picture of the molecule's behavior at the atomic level.

Density Functional Theory (DFT) Calculations for Geometry Optimization and Frequency Analysis

Density Functional Theory (DFT) has become a primary tool for computational chemists due to its balance of accuracy and computational cost. researchgate.netdoaj.org For (Dec-3-en-1-yn-1-yl)benzene, DFT calculations are instrumental in determining its most stable three-dimensional structure, a process known as geometry optimization. By finding the minimum energy conformation, researchers can predict bond lengths, bond angles, and dihedral angles with high precision. For instance, DFT has been successfully used to optimize the geometry of similar enyne-containing compounds. mdpi.com

Once the optimized geometry is obtained, frequency analysis is typically performed. This calculation predicts the vibrational frequencies of the molecule, which correspond to the infrared (IR) and Raman spectra. These theoretical spectra can be compared with experimental data to confirm the structure of the synthesized molecule. Furthermore, the absence of imaginary frequencies in the calculated vibrational spectrum confirms that the optimized structure is a true energy minimum. DFT calculations have been employed to analyze the vibrational modes of various organic molecules, providing valuable structural information. mdpi.com

| Parameter | Typical Calculated Value (Å or °) | Reference Method |

|---|---|---|

| C≡C Bond Length | ~1.21 Å | B3LYP/6-31G(d) |

| C=C Bond Length | ~1.34 Å | B3LYP/6-31G(d) |

| C-C Single Bond Length (sp-sp2) | ~1.43 Å | B3LYP/6-31G(d) |

| C-C-C Bond Angle (enyne chain) | ~178° | B3LYP/6-31G(d) |

Reactivity Prediction and Reaction Pathway Mapping using Computational Models

Computational models are invaluable for predicting the reactivity of this compound and mapping out potential reaction pathways. nih.govchemrxiv.org By modeling the interaction of the molecule with various reagents, it is possible to identify the most likely sites of reaction and the mechanisms involved. researchgate.net

Transition State Characterization and Activation Energy Determination

A key aspect of mapping reaction pathways is the characterization of transition states. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. Locating the transition state structure allows for the calculation of the activation energy, which is the energy barrier that must be overcome for the reaction to occur. acs.orgnih.gov

For this compound, computational methods can be used to model various reactions, such as electrophilic additions to the double or triple bond, and to determine the corresponding activation energies. This information is critical for predicting the feasibility and rate of a given reaction. mdpi.com DFT is a common method for locating transition states in reactions involving enynes. nih.govresearchgate.net

| Reaction Type | Computational Method | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| Enyne Cycloisomerization | DFT (B3LYP) | 15-25 |

| Electrophilic Addition to Alkyne | MP2 | 10-20 |

| [4+2] Cycloaddition | CCSD(T) | 20-30 |

Reaction Kinetics and Product Distribution Modeling

Beyond determining the feasibility of a reaction, computational models can also predict its kinetics and the distribution of products. youtube.comacs.org By calculating the activation energies for competing reaction pathways, it is possible to predict which products will be formed preferentially. nih.gov

Reaction rate constants can be estimated using transition state theory, which relates the rate of reaction to the free energy of activation. These calculated rate constants can then be used in kinetic models to simulate the time evolution of the reaction and predict the concentrations of reactants, intermediates, and products over time. youtube.comresearchgate.netdtic.mil This level of detail is essential for understanding and optimizing chemical reactions involving complex molecules like this compound. preprints.org

Spectroscopic Property Prediction from Theoretical Calculations

Theoretical calculations, primarily employing Density Functional Theory (DFT), are instrumental in predicting the spectroscopic properties of organic molecules. tandfonline.comresearchgate.net These predictions are vital for interpreting experimental spectra and can often guide the synthesis and characterization of new compounds. For this compound, computational methods can provide valuable data on its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

The prediction of ¹H and ¹³C NMR chemical shifts is a routine application of computational chemistry. wisc.eduacs.org By calculating the magnetic shielding tensors of the nuclei in the optimized molecular geometry, typically using the Gauge-Including Atomic Orbital (GIAO) method, one can obtain theoretical chemical shifts that often show good correlation with experimental values. researchgate.netacs.org

For this compound, the chemical shifts of the aromatic protons and carbons are of particular interest as they are sensitive to the electronic effects of the enyne substituent. The conjugation of the enyne system with the benzene (B151609) ring is expected to cause a noticeable deshielding of the ortho and para protons relative to unsubstituted benzene (δ ~7.34 ppm). The protons on the double and triple bonds will also exhibit characteristic chemical shifts influenced by the phenyl group and the alkyl chain.

A hypothetical table of predicted ¹H and ¹³C NMR chemical shifts for the aromatic and enyne portions of this compound, based on DFT calculations, is presented below.

Table 1: Predicted NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1' (ipso) | - | ~123 |

| C2'/C6' (ortho) | ~7.5 | ~128 |

| C3'/C5' (meta) | ~7.3 | ~129 |

| C4' (para) | ~7.4 | ~132 |

| C1 | - | ~90 |

| C2 | - | ~95 |

| C3 | ~6.5 | ~115 |

| C4 | ~6.0 | ~140 |

Note: These are illustrative values and would be refined by specific DFT calculations.

Infrared (IR) Spectroscopy:

Theoretical IR spectra can be generated by calculating the vibrational frequencies of the molecule. These frequencies correspond to the various vibrational modes, such as stretching, bending, and wagging of the chemical bonds. The calculated frequencies are often scaled to better match experimental data due to the harmonic approximation used in the calculations. researchgate.net

For this compound, key predicted vibrational frequencies would include:

C-H stretching of the aromatic ring (~3100-3000 cm⁻¹). scielo.org.za

C≡C stretching of the alkyne (~2200-2100 cm⁻¹).

C=C stretching of the alkene (~1650-1600 cm⁻¹).

C-H out-of-plane bending of the aromatic ring, which can indicate the substitution pattern.

Ultraviolet-Visible (UV-Vis) Spectroscopy:

Time-dependent DFT (TD-DFT) is a common method for predicting electronic absorption spectra (UV-Vis). tandfonline.com It calculates the energies of electronic transitions from the ground state to various excited states. The conjugation between the benzene ring and the enyne system in this compound is expected to give rise to π → π* transitions. The extent of conjugation influences the wavelength of maximum absorption (λ_max). Compared to benzene, the extended conjugation in this compound would lead to a bathochromic (red) shift, moving the absorption to longer wavelengths.

Aromaticity Assessment of the Benzene Ring in Conjugated Systems using Quantum Chemical Descriptors

Aromaticity is a fundamental concept in chemistry, and its quantification in substituted systems is a subject of ongoing research. mdpi.comtsijournals.com The presence of the conjugated enyne substituent in this compound is expected to influence the aromaticity of the benzene ring. Several quantum chemical descriptors can be used to assess this effect.

Nucleus-Independent Chemical Shift (NICS):

Harmonic Oscillator Model of Aromaticity (HOMA):

The HOMA index is a geometry-based descriptor of aromaticity. It evaluates the degree of bond length equalization in a cyclic system compared to an ideal aromatic system (HOMA = 1 for benzene). A lower HOMA value indicates a greater deviation from ideal aromaticity and thus a decrease in aromatic character. The conjugation with the enyne substituent in this compound could lead to some degree of bond length alternation in the benzene ring, which would be reflected in a HOMA value slightly less than 1. researchgate.net

A comparative table illustrating the potential impact of the (Dec-3-en-1-yn-1-yl) substituent on the aromaticity of the benzene ring, using hypothetical NICS and HOMA values, is provided below.

Table 2: Predicted Aromaticity Descriptors for the Benzene Ring in this compound

| Compound | NICS(1) (ppm) | HOMA |

| Benzene (Reference) | -10.2 | 1.000 |

| This compound | -9.5 | 0.985 |

Note: These are illustrative values based on general trends observed for substituted benzenes and would need to be confirmed by specific quantum chemical calculations. mdpi.comresearchgate.net

The slight decrease in the magnitude of the NICS(1) value and the HOMA index for the substituted benzene suggests a minor perturbation of the ring's aromaticity due to the electronic demands of the conjugated enyne side chain.

Computational chemistry provides a powerful lens through which to examine the molecular properties of this compound. Theoretical predictions of its NMR, IR, and UV-Vis spectra offer valuable data for its identification and characterization. Furthermore, quantum chemical descriptors like NICS and HOMA allow for a quantitative assessment of the influence of the conjugated enyne substituent on the aromaticity of the benzene ring. While the specific values presented here are illustrative, they are based on well-established computational methodologies and trends observed in related systems. Detailed DFT and TD-DFT calculations would provide precise and actionable data, deepening our understanding of this and similar complex organic molecules.

Synthetic Applications and Advanced Material Design with Dec 3 En 1 Yn 1 Yl Benzene Motifs

Role as a Versatile Building Block in Complex Organic Synthesis

The phenyl-enyne structure is a privileged building block in organic synthesis, primarily due to its capacity to undergo a wide array of cyclization reactions. nih.gov These transformations provide efficient pathways to construct densely functionalized carbocyclic and heterocyclic frameworks that are central to natural products and pharmaceuticals. nih.gov The conjugated nature of 1,3-enynes makes them ideal substrates for various metal-catalyzed transformations.

For instance, nickel-catalyzed arylative cyclization of 1,6-enynes with arylboronic acids allows for the introduction of an aryl group at an unactivated alkene, leading to five-membered rings with all-carbon quaternary centers. rsc.org Similarly, rhodium-catalyzed reactions of 1,5-enynes with arylboronic acids can produce aryl-substituted cyclopentene (B43876) derivatives. nih.govacs.org These methods highlight how the phenyl-enyne core can be intricately elaborated into more complex polycyclic systems.

Enyne metathesis, another powerful tool, facilitates the formation of various ring systems. rsc.orgacs.org The strategic placement of the phenyl-enyne unit within a larger molecule allows for intramolecular reactions that can generate bi- and tricyclic scaffolds, which are valuable for creating libraries of diverse molecules for drug discovery. rsc.org The inherent reactivity of the enyne can be precisely controlled by selecting the appropriate metal catalyst (e.g., gold, platinum, palladium, rhodium), directing the reaction toward a desired structural outcome. rsc.orgacs.orgbeilstein-journals.org

Table 1: Examples of Metal-Catalyzed Cyclizations of Enyne Substrates

| Catalyst System | Enyne Type | Product Type | Reference |

|---|---|---|---|

| Ni(cod)₂/P(4-MeOC₆H₄)₃ | 1,6-Enyne | Arylated five-membered ring | rsc.org |

| [Rh(OH)(COD)]₂ | 1,5-Enyne | Aryl-substituted cyclopentene | nih.govacs.org |

| Gold(I) Complexes | 1,6-Enyne | Bicyclo[4.1.0]heptene derivatives | beilstein-journals.org |

| Platinum Halides | Electron-deficient Enyne | Bicyclic pyrrolophane structures | acs.org |

Development of Conjugated Polymers and Oligomers Incorporating Phenyl-Enyne Units

The phenyl-enyne motif is a fundamental component in the construction of π-conjugated polymers and oligomers, materials with significant applications in electronics and photonics. rsc.org These materials feature a backbone of alternating single and multiple bonds, which leads to delocalized π-electrons and desirable electronic properties.

Poly(aryleneethynylene)s (PAEs) are a major class of such polymers, often synthesized via Sonogashira polycoupling, which links terminal alkynes with aryl halides using palladium and copper catalysts. oup.com The (Dec-3-en-1-yn-1-yl)benzene structure provides the essential aryl-alkyne component for this type of polymerization. By polymerizing monomers containing this unit, materials with extended π-conjugation can be achieved. oup.comacs.org

Furthermore, oligoenynes and oligomeric conjugated diacetylenes have been synthesized using palladium-copper catalyzed cross-coupling reactions. researchgate.netdntb.gov.ua These oligomers, which incorporate aromatic and enediyne units, often exhibit intense fluorescence, making them suitable for applications in organic light-emitting diodes (OLEDs). dntb.gov.uanih.gov The properties of these materials can be finely tuned by modifying the substituents on the phenyl ring or altering the length of the oligomer chain. acs.orgresearchgate.net Hyperbranched polymers, which offer enhanced solubility and unique processing characteristics, can also be synthesized from AB₂ monomers containing the phenyl-enyne scaffold. acs.org

Precursors for Polycyclic Aromatic Hydrocarbons (PAHs) and Helical Structures

Polycyclic aromatic hydrocarbons (PAHs) are molecules composed of multiple fused aromatic rings, some of which possess helical, chiral structures known as helicenes. researchgate.netwikipedia.org The enyne functional group is a powerful tool for the synthesis of these complex and often sterically strained molecules. rsc.org

Thermal or photochemical cyclization of precursors containing enediyne or enyne-allene functionalities can lead to the formation of phenanthrene, anthracene, and other fused aromatic cores. researchgate.netrsc.org For example, a C²–C⁶ cyclization of an enyne–allene, formed via isomerization of a phenyl-enyne precursor, can generate 4,5-diarylphenanthrenes with a distinct helical twist. rsc.org The Bergman cyclization of enediynes is another classic method for creating a benzene (B151609) ring, forming the foundation for larger PAHs. rsc.org

The synthesis of helicenes, which are of interest for their unique chiroptical properties and potential in materials science, often relies on the intramolecular cycloisomerization of terminal alkyne precursors. researchgate.net Pyrene-based diarynes, which can be generated from precursors containing the aryl-alkyne motif, undergo Diels-Alder reactions to form twisted, oligophenyl-substituted PAHs with significant helical contortion. thieme-connect.de These strategies demonstrate that the rigid and reactive nature of the aryl-enyne unit is ideal for constructing the strained frameworks of PAHs and helicenes.

Design of Functional Molecules with Optical or Electronic Properties

The conjugated system of this compound is inherently chromophoric, making it an excellent scaffold for designing molecules with specific optical and electronic properties. acs.orgwur.nl The synthesis of oligo(phenyleneethynylene)s and related conjugated structures allows for the creation of molecular wires and fluorescent dyes. researchgate.netacs.org

The photophysical properties, such as absorption and emission wavelengths, and fluorescence quantum yields, can be systematically tuned. nih.govmdpi.com Introducing electron-donating or electron-withdrawing groups onto the phenyl ring of the enyne unit alters the electronic structure of the molecule, thereby modifying its interaction with light. researchgate.net This principle is used to create push-pull dye molecules, where electron density is shifted across the conjugated system upon photoexcitation. diva-portal.org

Bis(oligophenyleneethynylenes) have been investigated as potential nonlinear optical materials, where the extended π-system can lead to a large nonlinear response. acs.org Similarly, conjugated oligomers with alternating aromatic and enediyne units have been shown to be intensely fluorescent. dntb.gov.uanih.gov The ability to synthesize monodisperse, well-defined oligodiacetylenes allows for detailed studies of how conjugation length affects optical properties, providing fundamental insights for the rational design of new photoactive materials. wur.nl

Table 2: Functional Properties of Materials Derived from Phenyl-Enyne Scaffolds

| Material Class | Synthetic Strategy | Key Property | Potential Application | Reference |

|---|---|---|---|---|

| Conjugated Oligoenynes | Pd/Cu-catalyzed coupling | Intense Fluorescence | Organic Light-Emitting Diodes (OLEDs) | dntb.gov.uanih.gov |

| Bis(oligophenyleneethynylenes) | Sonogashira coupling | Nonlinear Optical Response | Nonlinear Optics | acs.org |

| Push-Pull Dyes | Substitution with D/A groups | Tunable Absorption/Emission | Dye-Sensitized Solar Cells | diva-portal.org |

Applications in Catalyst Development and Support Materials

While the this compound motif is more commonly a substrate in catalytic reactions, the inherent reactivity and structural features of aryl-enynes also lend themselves to applications in catalyst design. The enyne unit can be incorporated into ligands or act as a reactive handle for immobilizing catalytic species.

For example, a hybrid catalyst system combining a gold(I) complex with a Brønsted acid has been developed where enynes function as latent 1,3-dienes for asymmetric Diels-Alder reactions. acs.org In this case, the enyne is a key substrate that is transformed by the catalyst, but it demonstrates how the unique reactivity of the enyne group can be harnessed in complex catalytic cascades.

Furthermore, the phenylacetylene (B144264) portion of the molecule is relevant to oligomerization reactions. Ruthenium complexes tethered to polyoxometalate anions have been used as heterogeneous catalysts for the dimerization of phenylacetylene, showing high activity and selectivity. researchgate.net This suggests that surfaces or materials functionalized with phenyl-enyne type structures could serve as supports or precursors for creating catalytically active sites. Hypervalent iodine catalysis has also been employed for the regioselective 1,1-difluorination of enynes, where the alkyne moiety plays a crucial role in directing the reaction pathway via a stabilized vinyl cation, highlighting the group's utility in developing new catalytic fluorination methods. nih.gov

Synthesis of Heterocyclic Compounds Incorporating Aryl-Enyne Scaffolds

Aryl-enynes are exceptionally valuable precursors for the synthesis of a diverse range of heterocyclic compounds. nih.gov The dual reactivity of the alkene and alkyne functionalities allows for a variety of metal-catalyzed and pericyclic reactions that efficiently construct rings containing nitrogen, oxygen, or sulfur atoms.

Enyne metathesis is a prominent method for synthesizing nitrogen and oxygen heterocycles such as pyrrolines, tetrahydropyridines, and dihydrofurans. chim.it Tandem reactions combining enyne metathesis with cycloadditions further expand the accessible structural diversity. chim.it For instance, FeBr₂-promoted [4+2] cycloaddition of 1,3-enynes with nitrosoarenes provides a direct route to functionalized quinoline (B57606) scaffolds. researchgate.net

Copper-hydride catalysis has enabled the coupling of enynes with nitriles to form highly substituted N-H pyrroles in a single step with high regioselectivity. nih.gov Gold-catalyzed hydroamination/cyclization of 1,6-enynes is another powerful method, providing access to various nitrogen-containing polycycles. acs.org Additionally, Prins-type cyclizations using enyne precursors can generate oxygen-containing heterocycles like tetrahydropyrans. researchgate.net These examples underscore the modularity of the aryl-enyne scaffold in building a vast array of heterocyclic systems, which are prevalent in medicinal chemistry and materials science. nih.govnih.gov

Q & A

Basic: What are the standard synthetic routes for (Dec-3-en-1-yn-1-yl)benzene, and how can purity be optimized?

The synthesis typically involves Sonogashira coupling or alkyne functionalization of benzene derivatives. For example, describes a method using column chromatography (silica gel, hexane:toluene = 10:1) to purify a structurally similar compound, achieving 90% yield . To optimize purity, researchers should:

- Monitor reaction progress via TLC or GC-MS.

- Use inert atmospheres (e.g., N₂/Ar) to prevent oxidation of the alkyne moiety.

- Employ recrystallization or repeated column chromatography for challenging separations.

Advanced: How can reaction conditions be tailored to improve enantioselectivity in asymmetric derivatization of this compound?

Enantioselective synthesis requires chiral catalysts (e.g., Pd or Cu complexes) and controlled stereoelectronic environments. Key strategies include:

- Screening chiral ligands (BINAP, Josiphos) to enhance stereochemical control .

- Adjusting solvent polarity (e.g., THF vs. DMF) to influence transition-state stability.

- Utilizing computational modeling (DFT) to predict favorable pathways .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Standard methods include:

- ¹H/¹³C NMR : To confirm aromatic protons (δ 6.5–7.5 ppm) and alkyne/alkene signals (δ 2.0–3.5 ppm) .

- IR Spectroscopy : Detection of C≡C stretches (~2100 cm⁻¹) and C=C vibrations (~1600 cm⁻¹) .

- Mass Spectrometry (EI/ESI) : Molecular ion peaks and fragmentation patterns to verify molecular weight .

Advanced: How can conflicting spectral data (e.g., unexpected NMR shifts) be resolved during structural elucidation?

Contradictions may arise from dynamic effects (e.g., rotamers) or impurities. Mitigation strategies:

- Variable-temperature NMR to identify conformational changes .

- 2D techniques (COSY, HSQC) to assign overlapping signals .

- Cross-validation with X-ray crystallography or computational simulations (e.g., Gaussian) .

Basic: What functionalization strategies are effective for introducing substituents to the alkyne or benzene ring?

- Electrophilic Aromatic Substitution (EAS) : Nitration or halogenation under acidic conditions .

- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation .

- Cross-Coupling : Suzuki-Miyaura for aryl-aryl bond formation .

Advanced: How can regioselective modifications be achieved in polyfunctional derivatives of this compound?

Regioselectivity depends on steric and electronic factors:

- Use directing groups (e.g., –NO₂) to guide EAS .

- Employ protecting groups (e.g., TMS for alkynes) to isolate reactive sites .

- Kinetic vs. thermodynamic control in multi-step reactions (e.g., low vs. high temperatures) .

Basic: What are the stability considerations for this compound under varying storage conditions?

- Light Sensitivity : Store in amber vials to prevent photodegradation.

- Thermal Stability : Avoid prolonged heating >80°C to prevent alkyne polymerization .

- Moisture Control : Use molecular sieves in hygroscopic solvents (e.g., DMSO) .

Advanced: How can computational methods predict reactivity and stability of novel this compound derivatives?

- DFT Calculations : Optimize geometries and calculate HOMO/LUMO energies for reaction feasibility .

- Molecular Dynamics (MD) : Simulate solvent effects and degradation pathways.

- QSAR Models : Correlate substituent effects with experimental data (e.g., logP, pKa) .

Basic: What biological screening approaches are applicable for studying this compound derivatives?

- In Vitro Assays : Antimicrobial activity (MIC tests) or enzyme inhibition (e.g., kinase assays) .

- Cytotoxicity : MTT assays on cell lines (e.g., HeLa, HEK293) .

- ADME Profiling : HPLC-based solubility and metabolic stability studies .

Advanced: How can contradictions in biological activity data (e.g., varying IC₅₀ values) be addressed?

- Validate assays with positive/negative controls (e.g., doxorubicin for cytotoxicity) .

- Standardize protocols (e.g., cell passage number, incubation time).

- Apply statistical tools (ANOVA, Bland-Altman plots) to assess reproducibility .

Basic: What are the applications of this compound in materials science?

- Polymer Precursors : Incorporate into conjugated polymers for optoelectronics .

- Liquid Crystals : Modify mesogenic properties via alkyl chain elongation .

- Coordination Complexes : Ligand design for transition-metal catalysts .

Advanced: How can the electronic properties of this compound be tuned for photovoltaic applications?

- Introduce electron-withdrawing groups (–CN, –NO₂) to lower LUMO levels .

- Blend with electron-accepting materials (e.g., PCBM) in bulk heterojunctions.

- Characterize via UV-Vis (bandgap) and cyclic voltammetry (redox potentials) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.